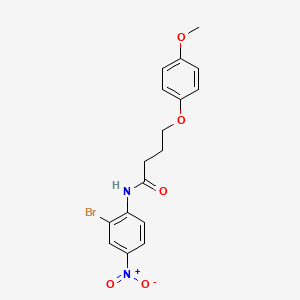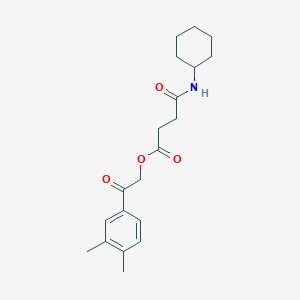
4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine, also known as MPTP, is a synthetic compound that is widely used in scientific research to understand the mechanism of Parkinson's disease. MPTP is a potent neurotoxin that selectively destroys dopamine-producing neurons in the substantia nigra region of the brain, leading to the development of Parkinson's disease-like symptoms in humans and primates.
作用机制
4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine is selectively taken up by dopamine-producing neurons in the substantia nigra region of the brain, where it is metabolized by the enzyme monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+). MPP+ is a potent neurotoxin that selectively damages dopamine-producing neurons, leading to a decrease in dopamine levels in the brain and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine-induced Parkinson's disease-like symptoms in animals include tremors, rigidity, bradykinesia, and postural instability. Biochemically, 4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine leads to a decrease in dopamine levels in the brain, which is the hallmark of Parkinson's disease. 4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine also leads to an increase in oxidative stress and inflammation in the brain, which are thought to contribute to the development of Parkinson's disease.
实验室实验的优点和局限性
4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine is a potent and selective neurotoxin that induces Parkinson's disease-like symptoms in animals, making it an ideal tool for studying the mechanism of Parkinson's disease. 4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine is also relatively easy to administer and has a rapid onset of action, allowing for the rapid induction of Parkinson's disease-like symptoms in animals. However, 4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine has some limitations in lab experiments, including the fact that it only induces a subset of the symptoms of Parkinson's disease and does not fully replicate the disease.
未来方向
There are several future directions for research on 4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine, including the development of new animal models of Parkinson's disease that more closely mimic the disease in humans. Other future directions include the identification of new therapeutic targets for the treatment of Parkinson's disease, the development of new drugs that can prevent or slow the progression of Parkinson's disease, and the evaluation of the long-term effects of 4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine exposure on animals and humans.
合成方法
4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine is synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine) with hydrofluoric acid (HF) and 4-methoxy-3-methylbenzyl chloride (MMBC). The reaction is carried out under acidic conditions, and the product is purified by column chromatography.
科学研究应用
4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine is widely used in scientific research to induce Parkinson's disease-like symptoms in animals, particularly in primates. 4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine is administered to animals either intravenously or intramuscularly, and the onset of Parkinson's disease-like symptoms is observed within a few days. 4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine is also used to study the mechanism of Parkinson's disease and to evaluate the efficacy of potential therapeutic drugs.
属性
IUPAC Name |
4-(4-fluorophenyl)-1-[(4-methoxy-3-methylphenyl)methyl]-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO/c1-15-13-16(3-8-20(15)23-2)14-22-11-9-18(10-12-22)17-4-6-19(21)7-5-17/h3-9,13H,10-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULHBMCCRFFKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCC(=CC2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5070506.png)
![3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070507.png)
![5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5070515.png)


![4-(2-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5070530.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5070555.png)




![2-methoxy-N-{1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5070597.png)